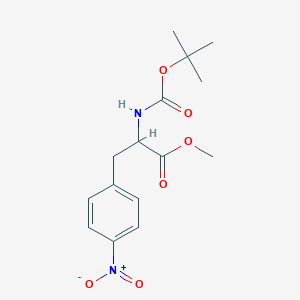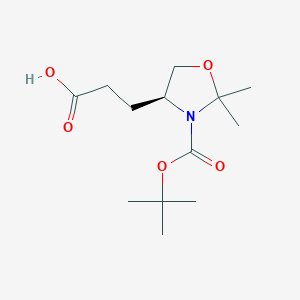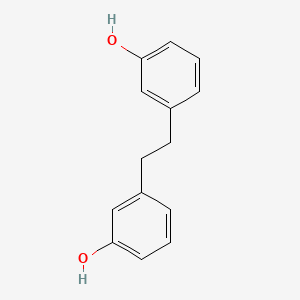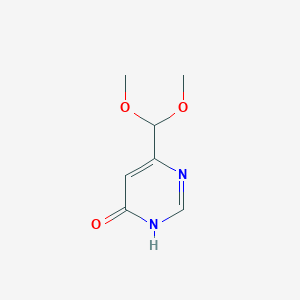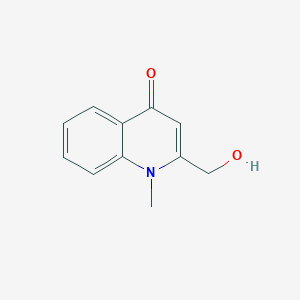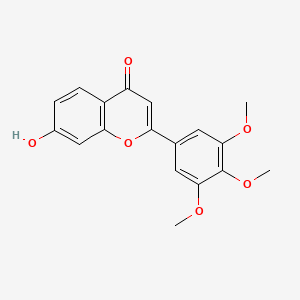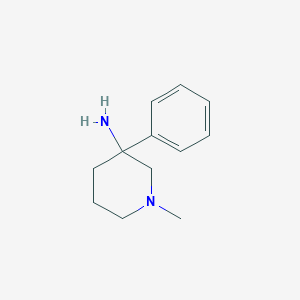![molecular formula C31H35ClN2O2RuS B8759761 RuCl(p-cymene)[(R,R)-Ts-DPEN]](/img/structure/B8759761.png)
RuCl(p-cymene)[(R,R)-Ts-DPEN]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RuCl(p-cymene)[(R,R)-Ts-DPEN] is a complex organometallic compound It features a ruthenium center coordinated to a p-cymene ligand, a chloro ligand, and a chiral diamine ligand derived from p-toluenesulfonyl and diphenylethanediamine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of RuCl(p-cymene)[(R,R)-Ts-DPEN] typically involves the reaction of (R,R)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine with a ruthenium precursor such as [RuCl2(p-cymene)]2. The reaction is usually carried out in an inert atmosphere, often under nitrogen or argon, and in the presence of a suitable solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired complex is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the stability of the compound during production.
化学反应分析
Types of Reactions
RuCl(p-cymene)[(R,R)-Ts-DPEN] can undergo various types of reactions, including:
Substitution Reactions: The chloro ligand can be substituted with other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The ruthenium center can participate in redox reactions, altering its oxidation state.
Catalytic Reactions: The compound can act as a catalyst in various organic transformations, including hydrogenation and transfer hydrogenation reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines, amines, and hydrogen sources. Reaction conditions often involve inert atmospheres, controlled temperatures, and specific solvents to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the product would be a new ruthenium complex with the substituted ligand. In catalytic reactions, the products would be the transformed organic molecules resulting from the catalytic process.
科学研究应用
Chemistry
In chemistry, RuCl(p-cymene)[(R,R)-Ts-DPEN] is used as a catalyst in various organic reactions. Its chiral nature makes it particularly valuable in asymmetric synthesis, where it can help produce enantiomerically pure compounds.
Biology and Medicine
While specific biological and medical applications are less documented, organometallic ruthenium complexes, in general, have been explored for their potential as anticancer agents. The unique properties of ruthenium complexes, such as their ability to interact with biological molecules, make them promising candidates for drug development.
Industry
In industrial applications, this compound could be used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties can be leveraged to improve the efficiency and selectivity of industrial chemical processes.
作用机制
The mechanism of action of RuCl(p-cymene)[(R,R)-Ts-DPEN] in catalytic reactions typically involves the coordination of substrates to the ruthenium center. This coordination activates the substrates, facilitating their transformation into products. The chiral diamine ligand plays a crucial role in inducing enantioselectivity in asymmetric reactions, ensuring the formation of enantiomerically pure products .
相似化合物的比较
Similar Compounds
[RuCl2(p-cymene)]2: A dimeric precursor often used in the synthesis of various ruthenium complexes.
®-RuCl(p-cymene)(BINAP): Another chiral ruthenium complex used in asymmetric catalysis.
[RuCl2(η6-p-cymene)] complexes: A class of compounds with similar structural features and catalytic properties.
Uniqueness
RuCl(p-cymene)[(R,R)-Ts-DPEN] is unique due to its chiral diamine ligand, which imparts enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral compounds, which are important in pharmaceuticals and fine chemicals.
属性
分子式 |
C31H35ClN2O2RuS |
|---|---|
分子量 |
636.2 g/mol |
IUPAC 名称 |
[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m1.../s1 |
InChI 键 |
AZFNGPAYDKGCRB-AGEKDOICSA-M |
手性 SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.Cl[Ru+] |
规范 SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


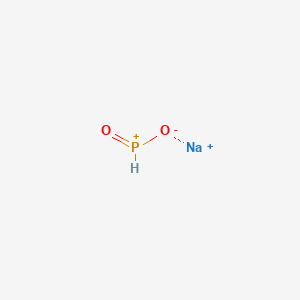
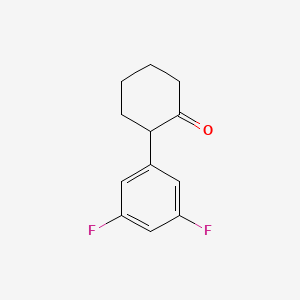
![N-(tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B8759707.png)
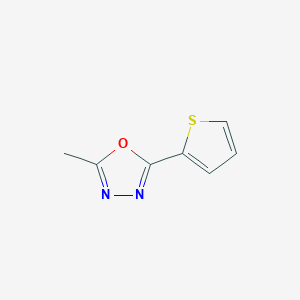
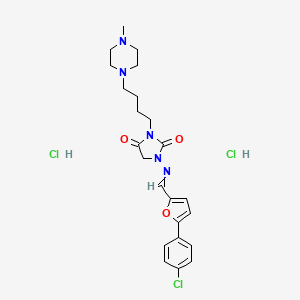
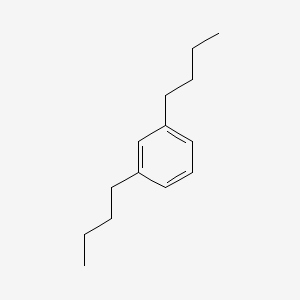
![2-(5-Bromopyridin-2-yl)benzo[d]thiazole](/img/structure/B8759730.png)
